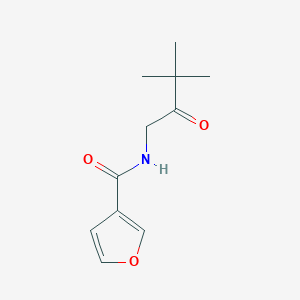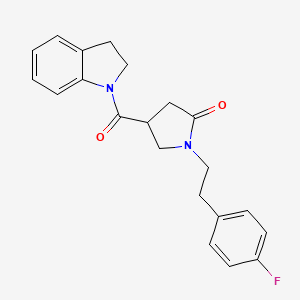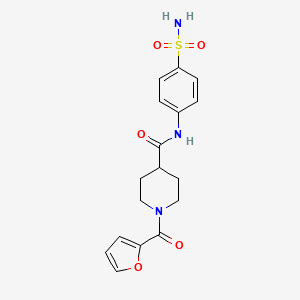
N-(3,3-dimethyl-2-oxobutyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-dimethyl-2-oxobutyl)furan-3-carboxamide, also known as DFK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFK is a furan derivative that has been synthesized using various methods, including the reaction of furan-3-carboxylic acid with 3,3-dimethylbutan-2-one.
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethyl-2-oxobutyl)furan-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound may also inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,3-dimethyl-2-oxobutyl)furan-3-carboxamide is its ease of synthesis, making it readily available for use in various lab experiments. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,3-dimethyl-2-oxobutyl)furan-3-carboxamide. One direction is the further investigation of its anti-inflammatory and analgesic properties, with the aim of developing it into a potential therapeutic agent for the treatment of various inflammatory disorders. Another direction is the synthesis of novel derivatives of this compound, with improved solubility and bioavailability. Finally, the use of this compound as a building block for the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation is another promising direction for future research.
Conclusion:
This compound is a furan derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is relatively straightforward, and it has been shown to exhibit anti-inflammatory and analgesic properties in various animal models. While there are limitations to its use in certain experiments, there are several promising future directions for the study of this compound, including the development of novel derivatives and its potential use in the synthesis of metal-organic frameworks.
Métodos De Síntesis
N-(3,3-dimethyl-2-oxobutyl)furan-3-carboxamide is synthesized using various methods, including the reaction of furan-3-carboxylic acid with 3,3-dimethylbutan-2-one. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid. The resulting product is then purified using column chromatography, yielding pure this compound.
Aplicaciones Científicas De Investigación
N-(3,3-dimethyl-2-oxobutyl)furan-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, such as chiral pyrrolidines and pyridines. In material science, this compound has been used as a precursor for the synthesis of various metal-organic frameworks, which have potential applications in gas storage and separation.
Propiedades
IUPAC Name |
N-(3,3-dimethyl-2-oxobutyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9(13)6-12-10(14)8-4-5-15-7-8/h4-5,7H,6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEUKIYRSZENGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)
![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)

